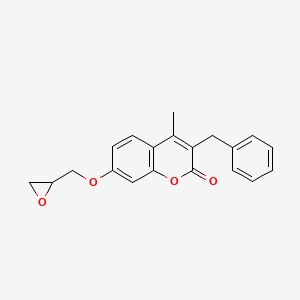![molecular formula C10H13ClO3S B3039085 3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol CAS No. 956934-94-4](/img/structure/B3039085.png)
3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol
Vue d'ensemble
Description
3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol (CBP) is an important organic compound that has been studied extensively for its various applications in the scientific and medical fields. CBP is a versatile compound with a wide range of uses, ranging from synthesis and lab experiments to research applications.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Asymmetric Hydrogenation : Utilizing chelating sulfoxide ligands, such as derivatives of 3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol, in ruthenium(II) complexes has shown promise in catalytic asymmetric hydrogenation. These complexes can bind via oxygen or sulfur and have been used to achieve optical purities in the hydrogenation of olefinic acid substrates (James & Mcmillan, 1977).
Synthesis of Building Blocks : 3-Chloro-1,2-propanediol, a related compound, is a significant building block in organic synthesis. It has been used in the synthesis of linezolid, an antibiotic, and efficient methods for its conversion have been developed (da Silveira Pinto, da Silva & de Souza, 2016).
Biotechnology
- 1,3-Propanediol Production : Genetically engineered strains are being developed for the efficient biosynthesis of 1,3-propanediol from glycerol, which is a key chemical used in various industries. These strains can achieve higher yields and overcome production barriers faced by natural microorganisms (Yang et al., 2018).
Environmental and Analytical Studies
Detection and Analysis : Capillary electrophoresis with electrochemical detection has been utilized for the determination of 3-chloro-1,2-propanediol in food samples, demonstrating its role in food safety and quality control (Xing & Cao, 2007).
Hydrolysis and Photolysis Studies : The removal of 3-chloro-1,2-propanediol from water has been examined through hydrolysis and UV/H2O2 processes, highlighting its environmental relevance (Nienow, Poyer, Hua & Jafvert, 2009).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfinyl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c11-9-3-1-8(2-4-9)6-15(14)7-10(13)5-12/h1-4,10,12-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNIHSIKKQBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CC(CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



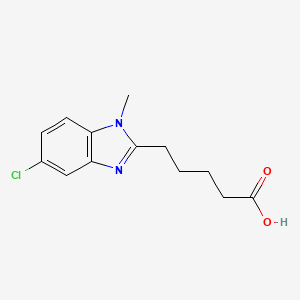
![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)
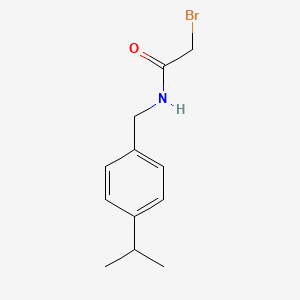
![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)
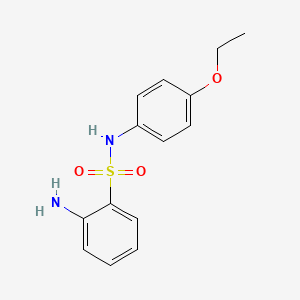
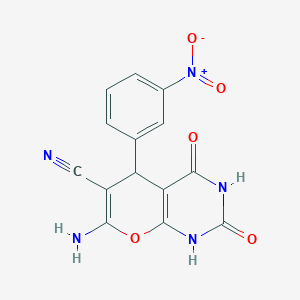

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)
![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039018.png)
![4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid](/img/structure/B3039023.png)

